Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside
Overview
Description
Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside: is a biochemical reagent commonly used in life science research. It is a derivative of galactose, a type of sugar, and is characterized by the presence of benzoyl groups at the 2, 3, and 6 positions of the galactopyranoside ring. This compound is known for its high purity and is often used in various biochemical assays .
Mechanism of Action
Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside, also known as (2S,3R,4S,5S,6R)-6-((benzoyloxy)methyl)-5-hydroxy-2-methoxytetrahydro-2H-pyran-3,4-diyl dibenzoate, is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Target of Action
It’s known to be a potent inhibitor against the debaryomyces hansenii ufv-1 extracellular and intracellular α-galactosidases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside typically involves the benzoylation of methyl alpha-D-galactopyranoside. The reaction is carried out using benzoyl chloride in the presence of a base such as pyridine. The reaction conditions usually include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to remove the benzoyl groups, yielding methyl alpha-D-galactopyranoside.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using acidic or basic conditions.
Substitution: Requires the use of nucleophiles and appropriate solvents.
Major Products:
Hydrolysis: Yields methyl alpha-D-galactopyranoside.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside is widely used in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other complex molecules.
Biology: Employed in studies involving carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential use in drug development and as a biochemical marker.
Industry: Utilized in the production of various biochemical assays and diagnostic kits
Comparison with Similar Compounds
Methyl alpha-D-galactopyranoside: Lacks the benzoyl groups and is less hydrophobic.
Methyl 2,3,4-Tri-O-benzoyl-alpha-D-galactopyranoside: Differs in the position of benzoyl groups.
Methyl 2,3,6-Tri-O-acetyl-alpha-D-galactopyranoside: Contains acetyl groups instead of benzoyl groups.
Uniqueness: Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of benzoyl groups at the 2, 3, and 6 positions makes it more hydrophobic and influences its interaction with biological molecules .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O9/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28-29H,17H2,1H3/t21-,22+,23+,24-,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFFEILSURAFKL-SUWSLWCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448643 | |
Record name | Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3601-36-3 | |
Record name | Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3601-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-D-Galactopyranoside, methyl, 2,3,6-tribenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.